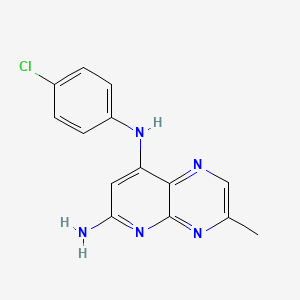
Pyrido(2,3-b)pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- is a heterocyclic compound that belongs to the class of pyridopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine derivatives typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for pyrido[2,3-b]pyrazine derivatives often involve large-scale multicomponent reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chloroanilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and its interactions with biological macromolecules.
Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of materials with nonlinear optical properties.
Mechanism of Action
The mechanism of action of pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA, altering its electrical properties and enabling its use in electrochemical DNA sensing. Additionally, it may inhibit certain enzymes, contributing to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyridazine analogs: Known for their functionalized heterocyclic structures and diverse biological activities.
Uniqueness
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
Properties
CAS No. |
21271-81-8 |
|---|---|
Molecular Formula |
C14H12ClN5 |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
8-N-(4-chlorophenyl)-3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C14H12ClN5/c1-8-7-17-13-11(6-12(16)20-14(13)18-8)19-10-4-2-9(15)3-5-10/h2-7H,1H3,(H3,16,18,19,20) |
InChI Key |
PTBNIUYZSCLVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
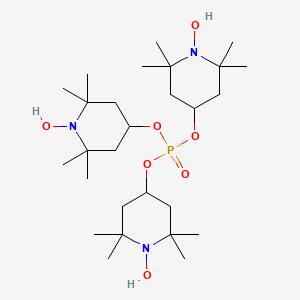

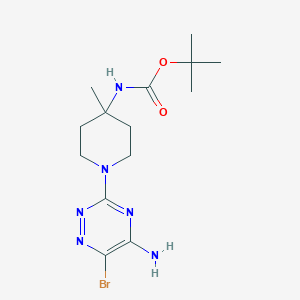
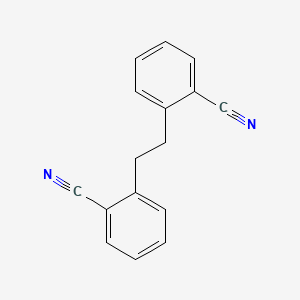




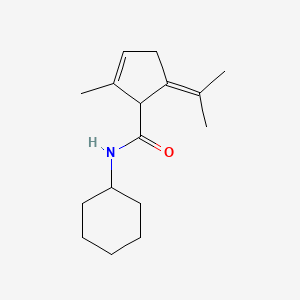
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)


